pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Description
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is a synthetic organic compound characterized by a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position, a sulfanyl (-S-) linkage at the 2-position, and a pentyl ester moiety. The molecular formula is C₁₅H₁₈N₂O₃S, with a molecular weight of 314.38 g/mol. The 1,3,4-oxadiazole ring is known for its electron-deficient nature and metabolic stability, making it a common scaffold in medicinal chemistry.
Properties
IUPAC Name |
pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-7-10-19-13(18)11-21-15-17-16-14(20-15)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTKLUSXIBXKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366025 | |
| Record name | Pentyl [(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-21-6 | |
| Record name | Pentyl [(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate typically involves multiple steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate using ethanol and a catalytic amount of sulfuric acid.
Formation of Benzohydrazide: Ethyl benzoate is then reacted with hydrazine hydrate to form benzohydrazide.
Synthesis of 5-Phenyl-1,3,4-Oxadiazol-2-Thiol: Benzohydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form 5-phenyl-1,3,4-oxadiazol-2-thiol.
Final Step: The 5-phenyl-1,3,4-oxadiazol-2-thiol is then reacted with pentyl bromoacetate in the presence of a base such as sodium hydride in dimethylformamide (DMF) to yield this compound
Industrial Production Methods
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The synthesis of pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate likely follows a multi-step protocol similar to structurally related compounds (e.g., ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate) :
Step 1: Formation of 5-Phenyl-1,3,4-oxadiazole-2-thiol
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Starting Material : Benzoic acid is converted to benzohydrazide via esterification and hydrazide formation .
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Cyclization : Benzohydrazide reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol (4 ) .
Reaction Conditions :
Step 2: Alkylation with Pentyl Bromoacetate
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Nucleophilic Substitution : The thiol group of 4 reacts with pentyl bromoacetate in the presence of a base (e.g., NaHCO₃ or NaH) to form the target ester .
Key Reaction Parameters :
Reaction Table
*Estimated based on analogous ethyl ester synthesis .
Structural and Spectroscopic Characterization
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1H NMR : Expected signals include:
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IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O-C), and ~650 cm⁻¹ (C-S) .
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Mass Spectrometry : Molecular ion peak at m/z 336 (C₁₅H₁₈N₂O₃S⁺) .
Reactivity and Stability
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Hydrogen Bonding : The oxadiazole ring participates in weak C–H···O/N interactions, stabilizing the crystal structure .
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π-Stacking : Adjacent oxadiazole and phenyl rings exhibit π-π interactions (centroid-centroid distance: ~3.8 Å) .
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Hydrolysis Sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous synthesis .
Functionalization Potential
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Sulfanyl Group Reactivity : The –S– moiety can undergo further alkylation or oxidation to sulfoxide/sulfone derivatives.
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Ester Modification : Transesterification with other alcohols could yield analogs with varied alkyl chains.
Key Challenges and Optimizations
Scientific Research Applications
Medicinal Chemistry
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate has been investigated for its antimicrobial , antiviral , and anticancer properties:
- Antimicrobial Activity: A study demonstrated that derivatives of oxadiazoles exhibit significant antibacterial effects against various strains of bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
- Anticancer Properties: Research indicates that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific pathways that promote cell survival .
Materials Science
The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include:
- Organic Light Emitting Diodes (OLEDs): The compound's electronic properties can be harnessed in OLED technology, where it may serve as an emissive layer due to its ability to emit light upon electrical stimulation.
- Polymer Composites: Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Biological Research
In biological assays, this compound is used to study its effects on various biological systems:
- Enzyme Inhibition Studies: The oxadiazole ring interacts with enzymes and receptors, potentially inhibiting their activity. This property is useful in drug design where enzyme modulation is desired .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Activity
A recent study synthesized various derivatives of this compound and tested their antibacterial efficacy against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Mechanisms
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Mechanism of Action
The mechanism of action of pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 314.38 | 3.8 | 0.12 |
| Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate | 280.3 | 2.5 | 0.45 |
| N-(2,3-Dimethylphenyl)-...acetamide | 347.41 | 4.1 | 0.08 |
*Predicted using QikProp (Schrödinger).
Biological Activity
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate (CAS No. 5471-21-6) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and other relevant pharmacological actions.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 203.15 g/mol
- CAS Number : 5471-21-6
The compound features an oxadiazole moiety, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
1. Antitumor Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antitumor activity. A study evaluated the antiproliferative effects of various oxadiazole derivatives against different cancer cell lines using the MTT assay. The findings revealed that this compound demonstrated notable cytotoxicity against HL-60 (pro-myelocytic leukemia) cells with an IC₅₀ value of approximately 28 µg/mL .
Table 1: Cytotoxicity of Oxadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | HL-60 | 28 |
| Doxorubicin (Control) | HL-60 | 42.1 |
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against a range of bacteria and fungi. A literature review highlighted that oxadiazole derivatives often exhibit strong bactericidal effects. For instance, this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives
| Microorganism | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| MRSA | 15 | Pentyl derivative |
| E. coli | 12 | Pentyl derivative |
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. The presence of the oxadiazole ring is crucial for its interaction with biological macromolecules such as enzymes and DNA .
Case Studies
In a recent study involving the synthesis and evaluation of various oxadiazole derivatives, it was found that those with specific substitutions exhibited enhanced cytotoxicity and antimicrobial activity compared to their unsubstituted counterparts. The study emphasized the importance of structural modifications in optimizing biological activity .
Q & A
Q. What synthetic methodologies are commonly employed for preparing pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate?
The synthesis typically involves two key steps: (1) formation of the 5-phenyl-1,3,4-oxadiazole-2-thiol (S2) via cyclization of phenyl hydrazide with carbon disulfide in an alkaline ethanol medium under reflux (8–10 hours), followed by neutralization with HCl . (2) Alkylation of the thiol group using pentyl chloroacetate in acetone with potassium carbonate as a base. Reaction monitoring via Thin Layer Chromatography (TLC) and purification by recrystallization (e.g., methanol) are critical for yield optimization . The ethyl ester analogue (ethyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate) has been structurally validated via single-crystal X-ray diffraction, confirming the oxadiazole-thioacetate linkage .
Q. How is the structural characterization of this compound performed, and what key parameters are reported?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. For the ethyl ester derivative, crystallographic data (space group P2₁/c, T = 173 K) revealed bond lengths (mean C–C = 1.377 Å) and angles consistent with planar oxadiazole and ester moieties. Key metrics include an R factor of 0.046 and a data-to-parameter ratio of 17.1, ensuring high reliability . Complementary techniques like IR and NMR spectroscopy are used to verify functional groups (e.g., C=S stretch at ~690 cm⁻¹ in IR) and proton environments (e.g., oxadiazole ring protons at δ 7.5–8.1 ppm in ¹H NMR) .
Advanced Research Questions
Q. What strategies address contradictions in pharmacological activity data for 1,3,4-oxadiazole derivatives?
Discrepancies in bioactivity data (e.g., antibacterial vs. anti-inflammatory efficacy) often arise from substituent-dependent electronic effects. For example, electron-withdrawing groups on the phenyl ring enhance antibacterial activity by increasing electrophilicity, while bulky substituents may reduce membrane permeability . Researchers should:
- Perform systematic Structure-Activity Relationship (SAR) studies with controlled substituent variations.
- Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes like alkaline phosphatase or cyclooxygenase-2 (COX-2) .
- Validate findings with in vitro assays under standardized conditions (e.g., MIC for antibacterial tests, IC₅₀ for enzyme inhibition) .
Q. How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations and molecular dynamics simulations are critical. Key steps include:
- Calculating frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
- Docking studies to assess interactions with biological targets (e.g., COX-2 or DNA gyrase). For example, sulfanylacetate derivatives exhibit hydrogen bonding with Ser530 of COX-2, explaining anti-inflammatory potential .
- Quantitative Structure-Activity Relationship (QSAR) models to correlate electronic parameters (e.g., Hammett constants) with bioactivity .
Q. What experimental challenges arise in synthesizing and purifying this compound, and how are they resolved?
Common issues include:
- Low yield in cyclization : Optimize reaction time (≥8 hours) and stoichiometry (excess CS₂) to ensure complete conversion of phenyl hydrazide to the oxadiazole-thiol intermediate .
- Byproduct formation during alkylation : Use anhydrous acetone and controlled base (K₂CO₃) to minimize hydrolysis of the chloroacetate ester .
- Purification difficulties : Employ gradient recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolates .
Q. How does the sulfanylacetate moiety influence the compound’s coordination chemistry or catalytic applications?
The sulfur atom in the sulfanyl group can act as a soft Lewis base, enabling coordination with transition metals (e.g., Cu²⁺ or Pd²⁺). This property is exploitable in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
